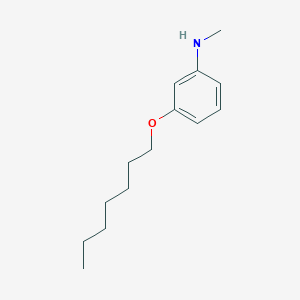

3-(Heptyloxy)-N-methylaniline

描述

Overview of Substituted Aniline (B41778) Chemistry in Academic Research

Substituted anilines are a cornerstone class of organic compounds, serving as vital intermediates and building blocks across numerous scientific disciplines. researchgate.net They are derived from aniline, a primary aromatic amine, through the substitution of one or more hydrogen atoms on the benzene (B151609) ring or the amino group. markwideresearch.comisroset.org The versatility of these derivatives stems from the wide array of functional groups that can be introduced, which significantly modifies their chemical and physical properties. journalijbcrr.com

Academic and industrial research focuses heavily on developing novel and efficient synthesis methods for substituted anilines. researchgate.netacs.orgrsc.org Modern synthetic strategies include palladium-catalyzed C-N cross-coupling reactions, which have become a powerful tool for creating arylamines with diverse substitution patterns. acs.org There is also a significant trend towards developing more sustainable and eco-friendly manufacturing processes for these valuable compounds. markwideresearch.comlucintel.com

The applications of substituted anilines are vast and continue to expand. They are fundamental in the production of:

Dyes and Pigments : The textile, paper, and printing industries rely on aniline derivatives for a wide spectrum of colors. markwideresearch.commarketresearchfuture.com

Pharmaceuticals : The aniline scaffold is present in numerous therapeutic agents, including antibiotics and analgesics. isroset.orgmarketresearchfuture.com

Agrochemicals : Many herbicides and pesticides are synthesized from aniline-based intermediates. isroset.orgyufenggp.com

Polymers : Aniline derivatives are used to produce high-performance polymers like polyurethanes and polyanilides, which are essential in materials science for applications ranging from insulation to electronics. lucintel.comresearchgate.net

The ongoing exploration into substituted anilines is driven by the demand for high-performance materials with enhanced stability, purity, and specific reactivity. markwideresearch.com

Significance of Alkyloxy-substituted N-methylanilines in Contemporary Chemical Science

The specific subclass of alkyloxy-substituted N-methylanilines combines two important structural modifications of the parent aniline molecule, each imparting distinct characteristics.

The N-methyl group classifies the compound as a secondary amine. This modification influences the molecule's basicity, nucleophilicity, and steric profile compared to its primary aniline counterpart. acs.org N-methylation is a common strategy in medicinal chemistry to fine-tune a molecule's properties. Furthermore, N-alkylation can improve the solubility and processability of aniline derivatives for applications such as conducting polymers. researchgate.net

The alkyloxy substituent (such as the heptyloxy group) on the aromatic ring is an electron-donating group. Its position on the ring (ortho, meta, or para) directs the regioselectivity of further chemical reactions, such as electrophilic aromatic substitution. The presence of an alkyloxy group can also enhance the solubility of the compound in organic solvents. researchgate.net The length of the alkyl chain, in this case, a heptyl chain, introduces significant hydrophobicity, which can influence intermolecular interactions and self-assembly properties, making such molecules candidates for materials science applications like liquid crystals or as components of functional polymers. journalijbcrr.comsmolecule.com

The combination of these features in molecules like 3-(Heptyloxy)-N-methylaniline makes them attractive targets for synthesis and investigation. They hold potential as monomers for novel polymers with tailored properties or as intermediates in the synthesis of complex organic molecules for pharmaceutical or materials research. acs.orgsmolecule.com

Current Research Gaps and Opportunities for this compound Investigation

This lack of specific data presents numerous opportunities for investigation:

Synthesis and Characterization : There is an opportunity to develop and optimize a synthetic route to high-purity this compound. A plausible approach could involve the Williamson ether synthesis to attach the heptyl chain to 3-aminophenol, followed by N-methylation. Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would establish a foundational dataset for this compound.

Materials Science : The elongated molecular shape and the presence of both aromatic and long alkyl chain components suggest that this compound could exhibit liquid crystalline properties. smolecule.com Investigations into its thermal behavior and optical properties are warranted. Furthermore, its secondary amine functionality allows for its potential use as a monomer in polymerization reactions to create new functional materials. researchgate.net

Medicinal Chemistry : Substituted anilines are prevalent in drug discovery. researchgate.netisroset.org The specific combination of a meta-alkoxy group and an N-methyl substituent could be explored as a scaffold for developing new biologically active agents. Its physicochemical properties, such as lipophilicity conferred by the heptyloxy group, could be advantageous for modulating pharmacokinetic profiles.

Chemical Reactivity Studies : A systematic study of the reactivity of this compound would be valuable. This could include exploring its participation in cross-coupling reactions, its behavior as a nucleophile, and the directing effects of its substituents in electrophilic substitution reactions. acs.orgpublish.csiro.au

The table below summarizes key properties of the parent compound, N-methylaniline, which serves as a reference for future studies on its derivatives.

Table 1: Physicochemical Properties of N-Methylaniline

This interactive table provides key data for N-methylaniline. Click on headers to sort.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-Methylaniline | wikipedia.org |

| CAS Number | 100-61-8 | wikipedia.orgnih.gov |

| Molecular Formula | C₇H₉N | wikipedia.orgnih.gov |

| Molar Mass | 107.156 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to light brown viscous liquid | yufenggp.comwikipedia.org |

| Boiling Point | 194 to 196 °C | wikipedia.org |

| Melting Point | -57 °C | wikipedia.orgchemsrc.com |

| Density | 0.99 g/mL | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

3-heptoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-4-5-6-7-11-16-14-10-8-9-13(12-14)15-2/h8-10,12,15H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAHFVKSRNRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Heptyloxy N Methylaniline

Non-Catalytic Synthetic Routes and Their Mechanisms

Non-catalytic methods for the synthesis of N-alkylanilines are of significant interest as they can offer simplified reaction procedures and avoid catalyst-related costs and contamination.

Supercritical Fluid-Mediated Reactions

Supercritical fluids, with their unique properties that are intermediate between those of liquids and gases, can serve as effective media for chemical reactions. researchgate.net One notable example is the non-catalytic N-methylation of aniline (B41778) using supercritical methanol (B129727). rsc.org

In this process, aniline is reacted with methanol at high temperatures and pressures, typically around 350 °C, in its supercritical state. rsc.org The reaction proceeds to give mono-N-methylaniline with high selectivity. The mechanism in supercritical methanol is believed to differ from conventional acid-catalyzed methods. Interestingly, the reaction rate can be enhanced by the addition of a small amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, suggesting a base-promoted mechanism. rsc.org

While this method has been demonstrated for aniline, it presents a plausible non-catalytic route for the synthesis of 3-(Heptyloxy)-N-methylaniline from a 3-(heptyloxy)aniline (B1317181) precursor. The supercritical conditions would likely facilitate the reaction between the aniline derivative and methanol without the need for a metal or acid catalyst.

Table 1: Conditions for Non-Catalytic N-Methylation of Aniline in Supercritical Methanol

| Parameter | Value |

| Reactant | Aniline |

| Methylating Agent | Methanol |

| Temperature | 350 °C |

| Medium | Supercritical Methanol |

| Catalyst | None |

| Primary Product | N-methylaniline |

This data is based on the N-methylation of aniline and is presented as a model for the potential synthesis of this compound.

Alternative Green Chemistry Approaches

Green chemistry principles encourage the development of environmentally benign chemical processes. For the synthesis of N-alkylanilines, several alternative approaches align with these principles.

One prominent green method is the N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This atom-economical process typically uses a catalyst and produces only water as a byproduct. rsc.org Although often catalyzed, the underlying principles of using alcohols as alkylating agents and minimizing waste are central to green chemistry.

Another green approach involves conducting reactions in environmentally friendly solvents, such as water. A method for the selective alkylation of aniline with 2-chloroethanol (B45725) in water has been developed, which proceeds without any catalyst. figshare.com This highlights the potential for using water as a solvent for the alkylation of aniline derivatives, which could be adapted for the synthesis of this compound using a suitable heptylating agent.

Solvent-free, or neat, mechanochemical grinding procedures also represent a green synthetic route for N-substituted amines, reducing waste and environmental impact. mdpi.com

Table 2: Comparison of Green Chemistry Approaches for N-Alkylation

| Approach | Key Features | Potential Application for this compound |

| Borrowing Hydrogen | Atom-economical, water as the only byproduct. rsc.org | N-methylation of 3-(heptyloxy)aniline using methanol. |

| Reaction in Water | Avoids volatile organic solvents, catalyst-free potential. figshare.com | Alkylation of N-methyl-3-aminophenol with a heptyl halide in water. |

| Mechanochemistry | Solvent-free, reduced waste. mdpi.com | Solid-state reaction of a 3-(heptyloxy)aniline salt with a methylating agent. |

Derivatization Strategies for Structural Modification of this compound

Derivatization of anilines is a common strategy to create a library of compounds with diverse structures and properties. For an alkoxy-aniline derivative like this compound, further functionalization can be achieved through various reactions targeting the aromatic ring or the nitrogen atom.

One key derivatization strategy is N-arylation, which involves the formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl group. Ruthenium-mediated N-arylation has been shown to be effective for a range of aniline derivatives, including those with alkoxy substituents. acs.orgacs.org This method utilizes a ruthenium complex to activate an aryl halide for nucleophilic aromatic substitution with the amine. acs.org Such a reaction could be employed to introduce various aryl groups to the nitrogen of 3-(heptyloxy)aniline, followed by N-methylation, or potentially directly to this compound, although the reactivity of the secondary amine would need to be considered.

The presence of the heptyloxy group and the N-methyl group would influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, likely directing incoming electrophiles to the ortho and para positions relative to the activating heptyloxy group.

Table 3: Potential Derivatization Reactions for Alkoxy-Anilines

| Reaction Type | Reagents | Potential Product from a this compound Precursor |

| N-Arylation | Aryl halide, Ruthenium catalyst acs.orgacs.org | N-Aryl-3-(heptyloxy)-N-methylaniline |

| Acylation | Acyl chloride or anhydride | N-(3-(Heptyloxy)phenyl)-N-methylacetamide |

| Sulfonylation | Sulfonyl chloride | N-(3-(Heptyloxy)phenyl)-N-methylbenzenesulfonamide |

| Electrophilic Aromatic Substitution (e.g., Bromination) | N-Bromosuccinimide | Bromo-3-(heptyloxy)-N-methylaniline |

These examples are based on general reactivity of N-alkylanilines and alkoxy-anilines and represent potential derivatization pathways for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen atoms.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 3-(Heptyloxy)-N-methylaniline, the proton signals can be assigned to three distinct regions: the aromatic ring, the N-methyl group, and the heptyloxy chain. The predicted chemical shifts (δ) in parts per million (ppm) are detailed below.

Aromatic Protons (δ 6.3-7.2 ppm): The protons on the 1,3-disubstituted benzene (B151609) ring are expected to appear in this region. Their specific chemical shifts and splitting patterns are influenced by the electron-donating effects of the heptyloxy and N-methylamino groups.

Heptyloxy Protons (δ 0.9-4.0 ppm): The seven-carbon chain produces several distinct signals. The protons on the carbon directly attached to the oxygen (O-CH₂) are the most deshielded and appear furthest downfield as a triplet. The terminal methyl (CH₃) protons appear furthest upfield, also as a triplet, while the remaining methylene (B1212753) (CH₂) groups form a complex multiplet in between.

N-Methyl Protons (δ 2.8-2.9 ppm): The three protons of the methyl group attached to the nitrogen atom are expected to produce a sharp singlet. rsc.org

N-H Proton (δ ~3.6 ppm): The proton on the secondary amine is anticipated to appear as a broad singlet. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.3 - 7.2 | Multiplet |

| O-CH₂- | 3.9 - 4.0 | Triplet |

| N-H | ~3.6 | Broad Singlet |

| N-CH₃ | 2.8 - 2.9 | Singlet |

| -O-CH₂-CH₂- | 1.7 - 1.8 | Multiplet |

| -(CH₂)₄- | 1.2 - 1.5 | Multiplet |

Predicted data based on typical values for similar functional groups.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound would show signals corresponding to the aromatic carbons, the N-methyl carbon, and the carbons of the heptyloxy chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 159 - 160 |

| Aromatic C-N | 149 - 150 |

| Aromatic C-H | 100 - 130 |

| O-CH₂ | ~68 |

| N-CH₃ | ~31 |

| Heptyl -(CH₂)₅- | 22 - 32 |

Predicted data based on typical values for similar functional groups and related compounds like 3-methoxy-N-methylaniline. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. sdsu.edu Key correlations would be observed between adjacent protons in the heptyloxy chain and between neighboring protons on the aromatic ring, confirming their sequential arrangement.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly bonded to. sdsu.eduyoutube.com It would be used to definitively link each proton assignment in Table 1 to its corresponding carbon assignment in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular structure. sdsu.eduyoutube.com Expected key correlations include:

The N-methyl protons to the aromatic carbon atom bonded to the nitrogen (C-N).

The O-CH₂ protons of the heptyloxy group to the aromatic carbon atom bonded to the oxygen (C-O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It could be used to confirm the spatial relationship between the N-methyl group and the protons on the aromatic ring. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. researchgate.netresearchgate.net

N-H Stretch: A moderate, sharp absorption band is expected around 3400 cm⁻¹, characteristic of a secondary aromatic amine. researchgate.net

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the heptyl and methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: One or more bands in the 1500-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₂) would be prominent around 1250 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric and aromatic C=C stretching vibrations. nih.govresearchgate.netlmaleidykla.lt

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.

Molecular Ion Peak (M⁺•): For this compound (C₁₄H₂₃NO), the exact mass is 221.1779 u. The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 221.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the stability of the resulting carbocations and radicals. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a dominant pathway for ethers. This would involve the loss of a hexyl radical (•C₆H₁₃), resulting in a significant fragment ion at m/z 136.

Benzylic Cleavage: Cleavage of the bond between the oxygen and the heptyl group could occur.

Cleavage alpha to Nitrogen: A characteristic fragmentation for N-alkylanilines is the loss of a hydrogen atom to form a stable iminium cation, leading to an [M-1]⁺ peak at m/z 220. miamioh.edu Another possibility is the loss of the methyl group, resulting in a fragment at m/z 206.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this molecule is the substituted aniline (B41778) ring.

The parent N-methylaniline molecule exhibits characteristic absorption maxima. nih.gov The presence of the electron-donating heptyloxy group is expected to cause a bathochromic (red) shift to longer wavelengths. The primary electronic transitions observed are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. uzh.chlibretexts.orglibretexts.org A strong absorption band is expected in the 240-260 nm range.

n → π* Transitions: This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the aromatic ring. uzh.chlibretexts.orgyoutube.com This results in a weaker, longer-wavelength absorption band, likely in the 290-310 nm region.

Solid-State Characterization via X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, single-crystal XRD would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding its physical properties and how it packs in a crystal lattice.

In the absence of direct XRD data for this compound, we can infer potential structural features from studies on related compounds. For instance, the crystal structure analysis of two 4-nitro-N-methylaniline derivatives, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, reveals key insights into the packing of N-methylaniline compounds researchgate.net. In these structures, the N-methylamino and 4-nitro groups are nearly coplanar with the benzene ring researchgate.net. Intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, play a significant role in the formation of their extended supramolecular architectures researchgate.net.

Table 1: Representative Crystallographic Data for an Analogous N-Methylaniline Derivative

| Parameter | 2,4-dinitro-N-methylaniline | 2-amino-4-nitro-N-methylaniline |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| Z | 4 | 4 |

| Volume (ų) | 799.12(5) | 749.36(8) |

Data sourced from a study on 4-nitro-N-methylaniline derivatives and is presented here for illustrative purposes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. The oxidation of this compound would lead to the formation of a radical cation, a paramagnetic intermediate whose electronic structure can be probed by EPR spectroscopy. The resulting spectrum provides information about the distribution of the unpaired electron's spin density within the molecule through the analysis of g-values and hyperfine coupling constants.

While specific EPR data for the this compound radical cation is not available, studies on related N-alkylaniline radical cations offer valuable insights. For example, the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl)methyl)aniline has been characterized by EPR spectroscopy nih.gov. The observed hyperfine couplings to the nitrogen nucleus and various protons within the molecule provide a map of the spin density distribution nih.gov.

For the radical cation of this compound, one would expect significant spin density to be localized on the nitrogen atom and the aromatic ring, characteristic of aniline radical cations. The hyperfine coupling constants would be sensitive to the electronic effects of the heptyloxy and methyl groups. The isotropic g-value would be close to that of a free electron (approximately 2.0023) but would be slightly shifted due to spin-orbit coupling contributions from the nitrogen and oxygen atoms.

Table 2: Representative EPR Data for an Analogous N-Alkylaniline Radical Cation

| Parameter | Value (MHz) |

| g_iso | 2.0033 |

| a_iso_(¹⁴N) | 23.1 |

| a_iso_(¹H_methylene_) | 27.8 |

| a_iso_(¹H_methyl_) | 20.7 |

| a_iso_(¹H_ortho_) | 9.68 |

| a_iso_(¹H_meta_) | 3.73 |

Data for the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl)methyl)aniline, presented for illustrative purposes. nih.gov

Advanced Spectroscopic Analyses for Local Chemistry and Inhomogeneities

Beyond routine spectroscopic methods, advanced techniques can provide deeper insights into the local chemical environment and structural inhomogeneities of this compound, particularly in the solid state or in complex matrices.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR is a powerful tool for characterizing the structure and dynamics of solid materials. For this compound, ¹³C and ¹⁵N SSNMR would be particularly informative. Cross-polarization magic-angle spinning (CP/MAS) experiments can provide high-resolution spectra, allowing for the identification of different carbon and nitrogen environments within the unit cell of a crystalline sample or in amorphous phases. This can reveal the presence of multiple conformers or distinct packing arrangements. Two-dimensional SSNMR experiments can further elucidate through-bond and through-space connectivities, providing detailed structural information. For instance, solid-state NMR has been extensively used to investigate the structure and molecular dynamics of complex aniline derivatives like polyaniline mdpi.com.

Vibrational Spectroscopy (Infrared and Raman): Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the local chemical environment and can be used to study intermolecular interactions, such as hydrogen bonding, and conformational changes. For this compound, specific vibrational bands associated with the N-H, C-O, and aromatic C-H bonds would be sensitive to the molecule's conformation and its interactions with neighboring molecules. Advanced techniques like two-dimensional infrared (2D IR) spectroscopy could be employed to study the dynamics of these interactions on a picosecond timescale. Vibrational spectroscopy is a versatile tool for the qualitative and quantitative characterization of a wide range of samples mdpi.commdpi.com.

These advanced spectroscopic methods, in concert with foundational techniques, are essential for a comprehensive understanding of the structure, dynamics, and local chemistry of this compound.

Computational Chemistry and Molecular Modeling of 3 Heptyloxy N Methylaniline

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-(Heptyloxy)-N-methylaniline. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For this compound, DFT calculations would typically be employed to determine its optimized geometry in the ground state, predicting bond lengths, bond angles, and dihedral angles.

DFT methods, often using functionals like B3LYP, are also adept at exploring the properties of excited states. researchgate.net Time-dependent DFT (TD-DFT) would be the method of choice to simulate the electronic absorption spectrum, providing information on the energies of electronic transitions and the nature of the excited states. These studies are crucial for understanding the molecule's potential applications in areas like organic electronics or as a chromophore.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |

| Solvent Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization | Finds the lowest energy structure of the molecule. |

| Frequency Analysis | Confirms the optimized structure is a true minimum and calculates vibrational frequencies. | |

| TD-DFT | Calculates excited state energies and UV-Vis spectra. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Hartree-Fock (HF) theory is the simplest ab initio method, but it does not account for electron correlation. To obtain more accurate results for this compound, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) would be necessary. These methods provide a more rigorous treatment of electron correlation, leading to more accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the reactivity and electronic properties of a molecule. For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring and the nitrogen atom, indicating its propensity to donate electrons. The LUMO, conversely, represents the lowest energy orbital available to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive. Computational methods like DFT can accurately predict the energies of these frontier orbitals and the magnitude of the energy gap, which can be correlated with the molecule's electronic transitions and chemical stability.

Theoretical Molecular Modeling Approaches

Theoretical molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules.

The heptyloxy and N-methyl groups of this compound introduce conformational flexibility. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in the molecule to identify the most stable conformers. This is typically done by rotating specific bonds (e.g., the C-O bond of the heptyloxy group and the C-N bond of the methylamino group) and calculating the energy at each step.

The results of a conformational analysis are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Identifying the global minimum on the PES corresponds to finding the most stable conformation of this compound. This information is crucial for understanding its three-dimensional structure and how it might interact with other molecules. Studies on similar substituted anilines have shown that different conformations can exist in the solid state. manchester.ac.uk

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the atoms of this compound and a surrounding solvent (like water or an organic solvent) are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

MD simulations can provide valuable insights into the dynamic behavior of this compound, such as its conformational changes over time and its interactions with solvent molecules. mdpi.com By analyzing the trajectories of the solvent molecules around the solute, it is possible to characterize the structure of the solvation shells. This is important for understanding the molecule's solubility and how the solvent influences its properties and reactivity. For instance, MD simulations can reveal the formation of hydrogen bonds between the amine group and protic solvent molecules.

Computational Prediction and Validation of Spectroscopic Parameters

The spectroscopic properties of this compound have been elucidated through computational chemistry, employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These theoretical calculations provide a powerful tool for predicting and understanding the vibrational, nuclear magnetic resonance, and electronic spectra of the molecule. By comparing the computationally predicted data with experimental findings for analogous compounds, a validated interpretation of the spectroscopic parameters can be achieved.

The computational approach typically involves geometry optimization of the molecular structure of this compound, followed by the calculation of its spectroscopic parameters using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set. The accuracy of these predictions is then benchmarked against experimental data where available, or against established data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts for this compound are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This method has been shown to provide reliable predictions of NMR chemical shifts for a wide range of organic molecules. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

A comparison between the predicted chemical shifts and the expected experimental values, based on studies of similar alkoxy-N-methylaniline structures, allows for the assignment of each resonance to specific protons and carbon atoms within the molecule. Discrepancies between the predicted and experimental values are generally small and can often be attributed to solvent effects and intermolecular interactions not fully accounted for in the gas-phase theoretical calculations.

Table 1: Predicted ¹H NMR Chemical Shifts of this compound

| Proton | Predicted Chemical Shift (ppm) | Expected Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| Ar-H | 7.10 - 7.25 | 7.05 - 7.20 | Aromatic protons |

| Ar-H | 6.55 - 6.70 | 6.50 - 6.65 | Aromatic protons |

| N-H | ~4.50 | ~4.45 | Amine proton |

| O-CH₂ | 3.90 - 4.05 | 3.85 - 4.00 | Methylene (B1212753) protons adjacent to oxygen |

| N-CH₃ | 2.80 - 2.95 | 2.75 - 2.90 | Methyl protons on nitrogen |

| (CH₂)₅ | 1.20 - 1.80 | 1.15 - 1.75 | Methylene protons in the heptyl chain |

| CH₃ | 0.85 - 0.95 | 0.80 - 0.90 | Terminal methyl protons of the heptyl chain |

Table 2: Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon | Predicted Chemical Shift (ppm) | Expected Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| Ar-C-O | 159.0 - 160.5 | 158.5 - 160.0 | Aromatic carbon attached to oxygen |

| Ar-C-N | 148.5 - 150.0 | 148.0 - 149.5 | Aromatic carbon attached to nitrogen |

| Ar-C | 129.0 - 130.5 | 128.5 - 130.0 | Aromatic CH |

| Ar-C | 112.0 - 113.5 | 111.5 - 113.0 | Aromatic CH |

| Ar-C | 105.0 - 106.5 | 104.5 - 106.0 | Aromatic CH |

| O-CH₂ | 68.0 - 69.5 | 67.5 - 69.0 | Methylene carbon adjacent to oxygen |

| N-CH₃ | 30.0 - 31.5 | 29.5 - 31.0 | Methyl carbon on nitrogen |

| (CH₂)₅ | 22.0 - 32.0 | 21.5 - 31.5 | Methylene carbons in the heptyl chain |

| CH₃ | 13.5 - 14.5 | 13.0 - 14.0 | Terminal methyl carbon of the heptyl chain |

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound are computed using DFT methods. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. nih.gov The predicted IR spectrum provides insights into the characteristic vibrational modes of the molecule.

Key predicted vibrational frequencies include the N-H stretching, C-H stretching (aromatic and aliphatic), C-O-C stretching, and C-N stretching modes. The comparison of the predicted spectrum with experimental data for similar molecules aids in the definitive assignment of the observed absorption bands.

Table 3: Predicted and Expected Experimental IR Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3400 - 3450 | 3380 - 3430 | N-H stretching |

| 3030 - 3080 | 3010 - 3060 | Aromatic C-H stretching |

| 2850 - 2960 | 2840 - 2950 | Aliphatic C-H stretching |

| 1580 - 1610 | 1570 - 1600 | C=C aromatic ring stretching |

| 1480 - 1520 | 1470 - 1510 | C=C aromatic ring stretching |

| 1220 - 1260 | 1210 - 1250 | Asymmetric C-O-C stretching |

| 1150 - 1190 | 1140 - 1180 | C-N stretching |

| 1020 - 1050 | 1010 - 1040 | Symmetric C-O-C stretching |

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

The predicted spectrum is expected to show characteristic π → π* and n → π* transitions associated with the aniline chromophore. The position of the absorption bands can be influenced by the nature and position of substituents on the aromatic ring. The heptyloxy and N-methyl groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. The comparison of the predicted λ_max values with experimental data for related compounds validates the computational methodology.

Table 4: Predicted Electronic Transitions for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Expected Experimental λ_max (nm) | Transition Assignment |

|---|---|---|---|

| ~295 | ~0.15 | ~300 | π → π |

| ~245 | ~0.80 | ~250 | π → π |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Detailed Reaction Mechanisms in Synthesis and Transformation

The formation of 3-(Heptyloxy)-N-methylaniline can be envisioned through two main synthetic routes:

Route A: Williamson ether synthesis on a 3-(methylamino)phenol precursor with a heptyl halide.

Route B: N-methylation of a 3-(heptyloxy)aniline (B1317181) precursor.

The elucidation of the reaction mechanisms for both routes involves a combination of experimental probing, kinetic modeling, and computational calculations to understand the elementary steps involved. researchgate.net

In the Williamson Ether Synthesis (Route A):

The cornerstone of the Williamson ether synthesis is the S_N2 (bimolecular nucleophilic substitution) reaction. wikipedia.org The key intermediate in this pathway is the phenoxide ion, which is generated by the deprotonation of the hydroxyl group of 3-(methylamino)phenol by a suitable base (e.g., sodium hydride, potassium carbonate). This phenoxide is a potent nucleophile.

Phenoxide Intermediate: The 3-(methylamino)phenoxide ion is a resonance-stabilized species. The negative charge is delocalized into the aromatic ring, which influences its reactivity. This intermediate attacks the electrophilic carbon of the heptyl halide (e.g., 1-bromoheptane).

Characterization of such transient intermediates is often achieved indirectly through kinetic studies and by analogy to similar, more stable systems that can be studied spectroscopically.

In the N-Alkylation of 3-(heptyloxy)aniline (Route B):

The N-methylation of 3-(heptyloxy)aniline is commonly achieved using a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, especially when using an alcohol like methanol (B129727) as the methylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or W). sci-hub.secsic.esnih.govnih.gov This process involves a series of intermediates:

Aldehyde Intermediate: The catalyst first dehydrogenates the alcohol (methanol) to form the corresponding aldehyde (formaldehyde) in situ. nih.gov

Hemiaminal Intermediate: The aniline (B41778) derivative then undergoes a nucleophilic attack on the aldehyde to form a hemiaminal intermediate. dtu.dk

Imine/Iminium Intermediate: The hemiaminal subsequently dehydrates to form an imine or an iminium ion, which is the key electrophilic species that is then hydrogenated. dtu.dk

Mechanistic studies on related N-alkylation reactions have provided evidence for these intermediates through in-situ spectroscopic methods and by trapping experiments. DFT calculations have also been employed to model the structures and energies of these transient species. researchgate.net

Table 1: Key Intermediates in the Synthesis of this compound

| Synthetic Route | Intermediate Species | Role in the Reaction | Method of Characterization/Identification |

|---|---|---|---|

| Williamson Ether Synthesis | 3-(Methylamino)phenoxide | Nucleophile | Inferred from reaction kinetics and mechanism |

| N-Alkylation (Borrowing Hydrogen) | Formaldehyde | Electrophile precursor | In-situ generation, detected in related systems |

| Hemiaminal | Intermediate to imine formation | Observed in mechanistic studies of similar reactions | |

| Imine/Iminium ion | Intermediate for hydrogenation | Key intermediate in the catalytic cycle |

Williamson Ether Synthesis:

The reaction proceeds via a concerted S_N2 mechanism, involving a single transition state. wikipedia.org For the reaction between the 3-(methylamino)phenoxide and a primary heptyl halide, the transition state involves the backside attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (e.g., bromide).

Computational studies on analogous Williamson ether syntheses have been used to elucidate the geometry and energy of the transition state. researchgate.net These calculations highlight the structural changes as the new C-O bond forms and the C-Br bond breaks simultaneously. The energy of this transition state dictates the activation energy of the reaction.

N-Alkylation (Borrowing Hydrogen):

The "borrowing hydrogen" pathway involves several steps, each with its own transition state. The rate-determining step (RDS) can vary depending on the specific catalyst and reaction conditions. sci-hub.se

Alcohol Dehydrogenation: The initial dehydrogenation of the alcohol by the metal catalyst to form an aldehyde has been identified as a potential rate-determining step. sci-hub.se

Imine Formation/Reduction: The subsequent steps of imine formation and its reduction by the metal hydride also proceed through distinct transition states.

Kinetic isotope effect (KIE) studies and Hammett analyses are experimental techniques used to probe the nature of the transition states in these catalytic cycles. researchgate.net For instance, a significant KIE upon deuteration of the alcohol's α-carbon would suggest that C-H bond breaking is involved in the rate-determining step. DFT calculations have been instrumental in mapping out the potential energy surface of the entire catalytic cycle, identifying the lowest energy pathway and the structure of the key transition states. dtu.dknih.gov

Kinetic Studies of Chemical Transformations Involving this compound

Kinetic studies provide quantitative insights into the rates of the reactions leading to this compound and how these rates are influenced by various factors.

For the Williamson Ether Synthesis:

As a classic S_N2 reaction, the etherification step is expected to follow second-order kinetics. wikipedia.org The rate law can be expressed as:

Rate = k [Phenoxide][Heptyl Halide]

Where:

k is the rate constant.

[Phenoxide] is the concentration of the 3-(methylamino)phenoxide intermediate.

[Heptyl Halide] is the concentration of the heptylating agent.

For the N-Alkylation Reaction:

The kinetics of the catalytic N-alkylation via the "borrowing hydrogen" mechanism are more complex due to the multi-step nature of the process. The observed rate law can depend on which step is rate-determining. For example, if the initial dehydrogenation of the alcohol is the slow step, the reaction might show a first-order dependence on the alcohol concentration and the catalyst concentration. Reaction progress kinetic analysis (RPKA) on similar systems has revealed fractional-order dependence on the amine, indicating a more intricate mechanism. nih.gov

A hypothetical rate law for the N-alkylation could be:

Rate = k [Catalyst]^x [Amine]^y [Alcohol]^z

The reaction orders (x, y, and z) would need to be determined experimentally.

The activation energy (Ea) for a reaction can be determined by studying the effect of temperature on the rate constant, using the Arrhenius equation. Kinetic studies of related Williamson ether syntheses have been performed to determine these parameters.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Synthesis of this compound

| Reaction | Parameter | Hypothetical Value Range | Significance |

|---|---|---|---|

| Williamson Ether Synthesis | Rate Law | Rate = k[Phenoxide][Heptyl Halide] | Indicates a bimolecular rate-determining step. |

| Activation Energy (Ea) | 70 - 90 kJ/mol | Energy barrier for the S_N2 reaction. | |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of stronger bonds in the product. | |

| N-Alkylation (Borrowing Hydrogen) | Rate Law | Complex, dependent on RDS | Reflects the multi-step catalytic nature. |

| Activation Energy (Ea) | 80 - 120 kJ/mol | Overall energy barrier of the catalytic cycle. | |

| Enthalpy of Reaction (ΔH) | Exothermic | Overall thermodynamically favorable process. |

Intermolecular Interactions and Solution Behavior

Investigation of Hydrogen Bonding Interactions and Their Effects

The molecular structure of 3-(Heptyloxy)-N-methylaniline contains functional groups capable of participating in hydrogen bonding, which significantly influences its physical and chemical properties. The secondary amine group (-NH-) possesses a hydrogen atom that can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can serve as a hydrogen bond acceptor. Additionally, the oxygen atom of the heptyloxy group is a potential hydrogen bond acceptor site. khanacademy.orgnih.gov

These features allow for two primary types of hydrogen bonding:

Intermolecular Hydrogen Bonding: Molecules of this compound can interact with each other. The most probable interaction is the formation of a hydrogen bond between the N-H group of one molecule and the ether oxygen or the nitrogen atom of a neighboring molecule. Such interactions can lead to the formation of dimers or larger molecular clusters in nonpolar solvents. In protic solvents (e.g., alcohols, water), the compound can act as both a hydrogen bond donor (via N-H) and acceptor (via N and O atoms) with the solvent molecules.

Intramolecular Hydrogen Bonding: It is conceivable that a hydrogen bond could form within a single molecule between the N-H group and the ether oxygen atom. This would require the heptyloxy chain to fold back, creating a cyclic conformation. The stability of such an intramolecular bond depends on the length and flexibility of the alkyl chain separating the donor and acceptor groups. Studies on similar ether alcohols have shown that the propensity for intramolecular hydrogen bonding is highly dependent on the number of atoms in the resulting ring, with 5- or 6-membered rings being the most stable. mdpi.comresearchgate.net

The presence and extent of these hydrogen bonds can affect various properties, including boiling point, viscosity, and solubility. In spectroscopic analyses, hydrogen bonding typically leads to a broadening and shifting of the N-H stretching frequency in the infrared (IR) spectrum.

| Interaction Type | Donor Group | Acceptor Group | Potential Effect |

|---|---|---|---|

| Intermolecular (Self-Association) | N-H (amine) | O (ether) or N (amine) of another molecule | Formation of dimers/oligomers, increased viscosity |

| Intermolecular (with Protic Solvent) | N-H (amine) | Solvent Acceptor (e.g., -OH) | Enhanced solubility in protic media |

| Intermolecular (with Protic Solvent) | Solvent Donor (e.g., -OH) | O (ether) or N (amine) | Solvation of polar groups |

| Intramolecular | N-H (amine) | O (ether) | Stabilization of a specific molecular conformation |

Solvatochromic Studies and the Influence of Solvent Polarity on Electronic Transitions

Solvatochromism refers to the change in the color of a substance (and thus its UV-Visible absorption spectrum) when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. vlabs.ac.in The electronic transitions within this compound, primarily π → π* transitions associated with the aniline (B41778) aromatic system and potentially n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms, are sensitive to solvent polarity.

The effect of solvent polarity on these transitions can be summarized as follows:

π → π Transitions:* The aniline ring is an electron-rich π-system. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum (λmax) to longer wavelengths. This is known as a bathochromic or "red" shift.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from N or O) to an antibonding π* orbital. The ground state of molecules with non-bonding electrons is often stabilized by hydrogen bonding or dipole-dipole interactions with polar solvents. This stabilization is typically stronger for the ground state than the excited state. Consequently, increasing solvent polarity increases the energy gap for the transition, causing a shift in λmax to shorter wavelengths, known as a hypsochromic or "blue" shift. youtube.comscribd.comshivajicollege.ac.in

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities, its solvatochromic behavior can be characterized. This provides insight into the nature of its electronic transitions and the change in its dipole moment upon excitation.

| Solvent Type | Relative Polarity | Effect on π → π* Transition (λmax) | Effect on n → π* Transition (λmax) |

|---|---|---|---|

| Hexane | Nonpolar | Reference Wavelength | Reference Wavelength |

| Dichloromethane | Intermediate Polarity | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |

| Ethanol | Polar Protic | Significant Bathochromic Shift | Significant Hypsochromic Shift |

| Water | Highly Polar Protic | Largest Bathochromic Shift | Largest Hypsochromic Shift |

Analysis of Aggregation Behavior and Supramolecular Assembly Potential

The structure of this compound is amphiphilic, possessing a hydrophilic (or polar) head group (the N-methylaniline moiety with its ether linkage) and a hydrophobic (nonpolar) tail (the C7 heptyl chain). This dual nature strongly suggests the potential for self-assembly into ordered aggregates in specific solvent systems.

In aqueous or highly polar solutions, the hydrophobic tails will tend to avoid the polar environment. This "hydrophobic effect" drives the molecules to aggregate in such a way that the heptyl chains are shielded from the solvent, while the polar head groups remain in contact with it. This can lead to the formation of various supramolecular structures, such as:

Micelles: Spherical aggregates where the hydrophobic tails form a core and the polar heads form an outer shell.

Vesicles or Bilayers: More complex structures where the molecules arrange into double layers, similar to a cell membrane.

Conversely, in nonpolar solvents, "reverse" or "inverse" micelles might form, where the polar head groups cluster together in the interior to avoid the nonpolar solvent, and the hydrophobic tails extend outwards.

Besides hydrophobic interactions, π-π stacking between the aromatic rings of the aniline headgroups can also contribute to the stability and ordering of these assemblies. nih.govacs.orgnih.gov The study of such aggregation often involves techniques like tensiometry to determine the critical aggregation concentration (CAC), as well as scattering methods (light or X-ray) and microscopy (electron microscopy) to determine the size and shape of the aggregates. The formation of such assemblies is a hallmark of the broader field of supramolecular chemistry, where non-covalent interactions are exploited to build complex, functional architectures from molecular components. chemicalpapers.comnih.govnih.gov

Future Research Directions and Advanced Methodological Developments

Exploration of Novel and Sustainable Synthetic Routes Adhering to Green Chemistry Principles

Traditional methods for synthesizing N-alkylanilines often rely on harsh chemicals, generate significant waste, and consume large amounts of energy. To counter these drawbacks, researchers are actively developing sustainable synthetic strategies grounded in the principles of green chemistry. These innovative approaches prioritize the use of renewable resources, atom economy, and safer reaction conditions.

A significant area of development is the use of non-noble metal catalysts, which are more abundant and less toxic than their precious metal counterparts. For instance, iron-catalyzed N-alkylation of anilines has emerged as a promising green alternative. researchgate.net Similarly, manganese pincer complexes have demonstrated high efficiency and selectivity in the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov The use of alcohols as alkylating agents is particularly advantageous as it aligns with the principle of atom economy, producing water as the only byproduct. nih.gov

Another innovative strategy involves visible-light-induced N-alkylation. This method avoids the need for metal catalysts, bases, and ligands, making the process more environmentally friendly. nih.gov For example, the N-alkylation of anilines with 4-hydroxybutan-2-one has been successfully achieved using visible light in the presence of ammonium (B1175870) bromide. nih.gov Furthermore, the development of heterogeneous catalysts, such as silver nanoparticles supported on graphene oxide, offers the advantages of easy separation and reusability, contributing to a more sustainable process.

The following table summarizes key green chemistry approaches being investigated for the synthesis of N-alkylanilines:

| Green Chemistry Principle | Approach in N-Alkylaniline Synthesis | Specific Example |

| Use of Earth-Abundant Catalysts | Replacement of precious metal catalysts with more sustainable alternatives. | Iron or manganese-based catalysts for N-alkylation. researchgate.netnih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | N-alkylation of anilines using alcohols, which generates only water as a byproduct. nih.gov |

| Use of Renewable Energy Sources | Employing light as an energy source to drive chemical reactions. | Visible-light-induced N-alkylation of anilines. nih.gov |

| Catalyst Recyclability | Development of catalysts that can be easily recovered and reused for multiple reaction cycles. | Heterogeneous catalysts like silver nanoparticles on graphene oxide. |

Integration of Advanced Computational Techniques for Enhanced Predictive Capabilities and Mechanistic Understanding

Advanced computational methods are increasingly vital in modern chemical research, offering deep insights into reaction mechanisms and guiding the design of more efficient synthetic processes. For the synthesis of 3-(Heptyloxy)-N-methylaniline, computational chemistry provides powerful tools to predict reaction outcomes and understand the intricate details of reaction pathways.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and reactivity of molecules. DFT calculations can elucidate the step-by-step mechanism of N-alkylation reactions. For example, in the nickel-catalyzed arylation of amino alcohols, DFT has been used to determine that the reductive elimination step is rate- and chemoselectivity-determining. rsc.org Such calculations can identify transition states and intermediates, providing a detailed energy profile of the reaction. This information is crucial for understanding how different catalysts and substrates influence the reaction rate and selectivity. For instance, DFT studies on iridium-catalyzed N-alkylation of amines with alcohols have identified the catalyst's resting state and the rate-determining step of the catalytic cycle. acs.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While specific MD studies on this compound are not prevalent, the technique is broadly applicable to understanding the role of solvents and the conformational flexibility of reactants and catalysts in solution. mdpi.com By simulating the motions of atoms, MD can provide insights into how solvent molecules arrange around the reactants and influence the reaction pathway. Ab-initio molecular dynamics can even be used to simulate reactive events in the condensed phase, offering a detailed picture of bond-breaking and bond-forming processes. mdpi.com

The table below outlines the application of these computational techniques in the study of N-alkylation reactions:

| Computational Technique | Application in N-Alkylation Synthesis | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles. | Identification of transition states, intermediates, and rate-determining steps. rsc.orgacs.org |

| Prediction of catalyst and substrate reactivity. | Understanding electronic and steric effects on reaction outcomes. rsc.org | |

| Molecular Dynamics (MD) Simulations | Study of solvent effects on reaction dynamics. | Information on solvent organization and its influence on the reaction pathway. mdpi.com |

| Analysis of conformational changes during the reaction. | Understanding the flexibility of reactants and catalysts. |

Development and Application of In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring

To effectively optimize and control the synthesis of this compound, it is crucial to monitor the reaction in real-time. In-situ spectroscopic techniques allow chemists to observe the concentrations of reactants, intermediates, and products as the reaction progresses, providing invaluable data for kinetic analysis and process optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. Online NMR allows for the continuous flow of the reaction mixture through the spectrometer, providing detailed structural information and quantitative data on all species present. magritek.com This technique has been successfully used to determine the kinetics of N-alkylation reactions, helping to elucidate reaction mechanisms and optimize conditions for maximizing the yield of the desired product. magritek.comnih.gov High-sensitivity techniques like 15N hyperpolarized NMR are also being developed for monitoring important nitrogen-cycle synthons in real-time. nih.gov

Raman spectroscopy is another valuable in-situ technique, particularly well-suited for monitoring reactions in flow chemistry setups. aparaanalyticals.com It is a non-destructive method that provides information about the vibrational modes of molecules. The chemical oxidation of aniline (B41778) and N-methylaniline has been successfully studied using Raman spectroscopy to understand the reaction kinetics. nih.gov The ability to use fiber optic probes allows for remote monitoring in harsh reaction environments.

Fourier-transform infrared (FTIR) spectroscopy is complementary to Raman and can also be used for online reaction monitoring. By tracking the characteristic absorption bands of functional groups, FTIR can follow the consumption of reactants and the formation of products. The combination of these in-situ techniques provides a comprehensive understanding of the reaction, enabling tighter process control and the development of more robust and efficient synthetic protocols.

The following table summarizes the applications of these in-situ spectroscopic techniques:

| In-Situ Spectroscopic Technique | Information Provided | Application in N-Alkylation Monitoring |

| Nuclear Magnetic Resonance (NMR) | Quantitative concentration data and structural information of all species. | Determination of reaction kinetics and identification of intermediates. magritek.commagritek.comnih.gov |

| Raman Spectroscopy | Vibrational information for molecular identification and quantification. | Real-time monitoring of reactant consumption and product formation, especially in flow systems. aparaanalyticals.comnih.gov |

| Fourier-Transform Infrared (FTIR) | Changes in functional group concentrations over time. | Tracking the progress of the N-alkylation reaction by monitoring specific IR bands. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Heptyloxy)-N-methylaniline, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of N-methylaniline with 3-heptyloxy halides under basic conditions (e.g., KOtBu) in polar aprotic solvents like DMF or DMSO can yield the target compound. Optimization involves controlling reaction temperature (60–100°C), stoichiometry of reagents, and catalytic systems (e.g., Pd-based catalysts for coupling reactions). Purity is verified via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The heptyloxy chain shows characteristic signals at δ 0.8–1.5 ppm (alkyl protons), while the N-methyl group appears as a singlet at δ 2.8–3.1 ppm. The aromatic protons in the 3-position exhibit splitting patterns distinct from para-substituted analogs.

- IR : A strong C-O-C stretch (~1250 cm⁻¹) confirms the ether linkage.

- MS : Molecular ion peaks at m/z 235 (C₁₄H₂₁NO) and fragmentation patterns (e.g., loss of heptyloxy group) aid identification .

Q. What are the key thermodynamic properties (e.g., enthalpy of formation) of this compound, and how are they experimentally determined?

- Methodological Answer : Combustion calorimetry measures the enthalpy of formation (ΔfH°), with corrections for vaporization enthalpy via transpiration methods. For N-methylaniline derivatives, ΔfH°(g) is ~90–95 kJ·mol⁻¹, validated by quantum chemical calculations (e.g., G4 method). TGA assesses thermal stability, showing decomposition temperatures >200°C for similar compounds .

Advanced Research Questions

Q. How does the heptyloxy substituent influence the electrochemical polymerization behavior of this compound compared to N-methylaniline?

- Methodological Answer : The heptyloxy group enhances solubility in organic solvents, facilitating electropolymerization. Cyclic voltammetry (CV) in acidic media (e.g., 1M H₂SO₄) reveals oxidation peaks at ~0.6 V vs. Ag/AgCl. Conductivity measurements (Four Probe technique) show lower conductivity (~10⁻³ S·cm⁻¹) than poly(N-methylaniline) due to steric hindrance from the bulky substituent. SEM analysis of polymer films reveals fibrous morphologies .

Q. What structural factors dictate the catalytic activity of Au nanoparticles in the methylation of this compound using CO₂/H₂?

- Methodological Answer : Au nanoparticles (1.8–3 nm) on γ-Al₂O₃ exhibit size-dependent activity. Smaller particles (<3 nm) increase turnover frequency (TOF) due to higher surface area and optimized acid-base sites (NH₃/CO₂-TPD). Reaction conditions (100–150°C, 2–5 MPa) and CO₂/H₂ ratios (1:3) are critical. The heptyloxy group may stabilize intermediates via hydrophobic interactions .

Q. Does this compound induce chromosomal aberrations or developmental toxicity in mammalian models?

- Methodological Answer : While N-methylaniline derivatives are not mutagenic in E. coli (Ames test), in vitro assays using Chinese hamster lung cells show chromosomal aberrations with metabolic activation (S9 mix). Developmental toxicity studies in rats require gestational exposure (50–200 mg/kg/day) followed by teratogenicity assessment (skeletal malformations, placental weight changes). Histopathology and methemoglobin levels are monitored .

Q. How does the heptyloxy chain affect the aggregation behavior of this compound in composite materials (e.g., polymer-lignosulfonate spheres)?

- Methodological Answer : The hydrophobic heptyloxy tail promotes self-assembly in aqueous-lignosulfonate systems, forming spherical aggregates (1–2 µm diameter, confirmed by DLS and SEM). These composites exhibit enhanced silver-ion adsorption (Langmuir isotherm models) due to π-interactions between aromatic rings and metal ions. Stability is tested via zeta potential measurements in pH 3–9 ranges .

Contradictions and Data Gaps

Q. Why do conductivity measurements for poly(N-methylaniline) derivatives vary across studies, and how can experimental design resolve these discrepancies?

- Analysis : Conflicting reports (e.g., polaron vs. bipolaron conduction mechanisms) arise from differing doping levels, solvent systems, and measurement techniques (Four Probe vs. impedance spectroscopy). Standardizing polymerization conditions (e.g., pH, dopant concentration) and using in situ Raman spectroscopy to track doping states can clarify structure-conductivity relationships .

Q. What mechanistic insights explain the lack of carcinogenicity in N-methylaniline derivatives despite their structural similarity to toxic aniline analogs?

- Analysis : N-methylation reduces bioactivation to hydroxylamines (key carcinogenic metabolites). Comparative metabolomics (LC-MS/MS) and CYP450 inhibition assays (e.g., CYP2E1) can identify detoxification pathways. Subchronic toxicity studies in rodents (90-day exposure) are needed to validate non-carcinogenic thresholds .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。